molecular formula C23H19N3O3 B14952447 2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide

Cat. No.: B14952447
M. Wt: 385.4 g/mol
InChI Key: UPQRUIUPWZPQSQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with pyridin-3-ylamine under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions could target the nitro groups (if present) or the quinoline ring, leading to partially or fully reduced products.

    Substitution: The aromatic rings in the compound can undergo various substitution reactions, such as halogenation, nitration, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (Cl2, Br2), nitric acid (HNO3), or sulfuric acid (H2SO4) are commonly employed.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound might exert its effects through:

    Inhibition of Enzymes: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxamide: A simpler analog without the 2,4-dimethoxyphenyl and pyridin-3-yl groups.

    2-(2,4-dimethoxyphenyl)quinoline: Lacks the carboxamide and pyridin-3-yl groups.

    N-(pyridin-3-yl)quinoline-4-carboxamide: Lacks the 2,4-dimethoxyphenyl group.

Uniqueness

2-(2,4-dimethoxyphenyl)-N-(pyridin-3-yl)quinoline-4-carboxamide is unique due to the presence of both the 2,4-dimethoxyphenyl and pyridin-3-yl groups, which may confer distinct biological activities and chemical properties compared to its simpler analogs.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-N-pyridin-3-ylquinoline-4-carboxamide

InChI

InChI=1S/C23H19N3O3/c1-28-16-9-10-18(22(12-16)29-2)21-13-19(17-7-3-4-8-20(17)26-21)23(27)25-15-6-5-11-24-14-15/h3-14H,1-2H3,(H,25,27)

InChI Key

UPQRUIUPWZPQSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CN=CC=C4)OC

Origin of Product

United States

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